![molecular formula C13H11FN4O B6579786 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-41-0](/img/structure/B6579786.png)

3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

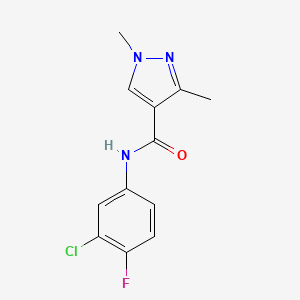

Beschreibung

3-ethyl-7-(3-fluorophenyl)-7H, 8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, also known as ETF-P, is a novel small molecule compound that has been extensively studied in recent years due to its potential applications in scientific research. ETF-P is a member of the triazolopyrazinone class of heterocyclic compounds, which are characterized by their ability to form strong hydrogen bonds and their relative stability compared to other classes of small molecules. The synthesis of ETF-P is relatively simple and can be performed using several different methods, including the Ullmann reaction and the Buchwald-Hartwig reaction. ETF-P has been found to have a wide range of applications in scientific research, including its use as a tool to study enzyme-substrate interactions, as a potential therapeutic agent, and as a fluorescent probe for imaging and diagnostics.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial activity . It showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the derivatives exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

P2X7 Receptor Antagonist

Derivatives of the compound containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 have been found to be P2X7 receptor antagonists . These are useful for treating pain or inflammatory disease .

Anticancer Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have anticancer activity . This makes it a potential candidate for the development of new anticancer drugs .

Antimicrobial Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has also been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have analgesic and anti-inflammatory activity . This makes it a potential candidate for the development of new analgesic and anti-inflammatory drugs .

Enzyme Inhibitor

The compound’s scaffold, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, has been found to have enzyme inhibitory activity . It has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of new enzyme inhibitor drugs .

Wirkmechanismus

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

It’s known that antibacterial agents often work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis .

Biochemical Pathways

Based on its potential antibacterial activity, it may interfere with the biochemical pathways essential for bacterial growth and survival .

Pharmacokinetics

Similar compounds are often designed to have good bioavailability and minimal toxicity .

Result of Action

Given its potential antibacterial activity, it may result in the inhibition of bacterial growth or even bacterial cell death .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of antibacterial agents .

Eigenschaften

IUPAC Name |

3-ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(6-7-18(11)12)10-5-3-4-9(14)8-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGQXSPXEWWBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)

![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)

![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)